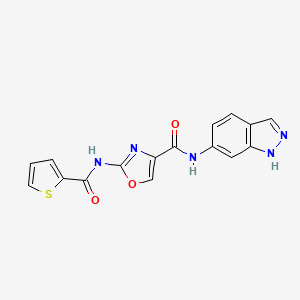

N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O3S/c22-14(18-10-4-3-9-7-17-21-11(9)6-10)12-8-24-16(19-12)20-15(23)13-2-1-5-25-13/h1-8H,(H,17,21)(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAYXYYMXOXSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity, supported by various research findings and data.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of indazole, thiophene, and oxazole moieties. These structural features are known to contribute to diverse biological activities, including anticancer properties.

Research indicates that compounds containing oxazole and indazole derivatives often exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Several studies have shown that similar compounds can trigger programmed cell death in malignant cells, enhancing their potential as anticancer agents.

- Anti-inflammatory Effects : Compounds with thiophene rings have been noted for their anti-inflammatory properties, which could contribute to their overall therapeutic efficacy.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. Below is a summary table of key findings from various studies:

These studies demonstrate that the compound exhibits potent activity against multiple cancer cell lines, suggesting its broad-spectrum efficacy.

Cytotoxicity and Selectivity

In terms of cytotoxicity, research has shown that this compound has a relatively low toxicity profile in normal cells compared to cancer cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

- Study on Glioma Cells : A recent study highlighted that treatment with the compound resulted in a significant reduction in glioma cell viability. The mechanism was attributed to the activation of the Calpain/Cathepsin pathway, leading to enhanced cell death while sparing normal astrocytes .

- Breast Cancer Research : Another investigation focused on breast cancer cells showed that the compound effectively inhibited cell growth and induced apoptosis through modulation of key signaling pathways involved in cell survival .

- Lung Cancer Efficacy : In lung cancer models, the compound demonstrated significant anti-proliferative effects, with IC50 values indicating potent activity. The study suggested that this might be due to its ability to induce necroptosis alongside traditional apoptotic pathways .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of indazole and oxazole have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. These compounds interact with specific molecular targets within cancer cells, leading to therapeutic effects.

VEGFR Inhibition

The compound has been investigated for its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. VEGFR plays a crucial role in tumor angiogenesis, and inhibiting this pathway could significantly reduce tumor growth and metastasis. Research has demonstrated that indazole derivatives can effectively block VEGFR signaling, thereby impeding blood vessel formation in tumors .

Synthetic Methods

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include the formation of key intermediates. A notable method includes the reaction of 1H-indazole derivatives with thiophene carboxylic acids under controlled conditions to yield the desired oxazole compound .

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Coupling | Indazole + Thiophene derivative | Heat, solvent |

| 2 | Cyclization | Intermediate + Acid catalyst | Reflux |

| 3 | Purification | Crystallization or chromatography | Solvent selection |

Case Studies

Case Study: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against these cell lines .

Case Study: VEGFR Targeting

Another significant study focused on the compound's ability to inhibit VEGFR-mediated pathways in vitro. The compound was tested alongside known VEGFR inhibitors, demonstrating comparable efficacy in blocking receptor activation and downstream signaling pathways critical for angiogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, heterocyclic diversity, and functional group implications.

Table 1: Structural Comparison of Key Compounds

Key Structural and Functional Differences

Core Structure :

- The target compound’s oxazole-4-carboxamide core differs from the benzamide (Compounds 15, 25, 40) or pyridinecarboxamide (Compound 35) cores in . Oxazole’s electron-rich nature may enhance hydrogen bonding compared to benzamide’s planar aromaticity .

- Compound 24c () employs a piperazine-acetyl backbone with indazole, suggesting a peptide-mimetic design, unlike the target’s small-molecule oxazole scaffold .

Heterocyclic Substituents :

- The target’s thiophene-2-carboxamido group introduces sulfur-based π-orbital interactions, contrasting with compounds’ oxadiazole (Compound 15), isoxazole (Compounds 25, 35), or thiazole (Compound 40) substituents. Thiophene’s lower electronegativity compared to oxadiazole/isoxazole may reduce metabolic oxidation susceptibility .

- Compound 24c lacks thiophene but incorporates a pyrrolidinyl-methyl-indazole group, which could enhance membrane permeability .

Indazole Integration: Only the target compound and Compound 24c include an indazole moiety, a known pharmacophore in kinase inhibitors (e.g., PARP, Aurora kinases).

Functional Group Impact: compounds feature nitro (Compounds 25, 40) or cyano-fluoro (Compound 35) groups, which are electron-withdrawing and may enhance reactivity or binding to charged residues. The target compound’s amide linkages prioritize hydrogen-bonding interactions over electrophilic reactivity .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide?

Key methods include multi-step coupling reactions (e.g., amidation, cyclization) under controlled conditions. For example:

- Use HPLC-monitored reactions to track isomer formation (e.g., 3:1 ratio of isomers in similar oxazole derivatives) .

- Optimize solvent systems (e.g., DMF or acetonitrile for cyclization) and reflux durations (3–5 hours) to minimize byproducts .

- Employ protective groups (e.g., Pbf for arginine side chains) to prevent undesired side reactions during synthesis .

- Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Advanced: How does structural modification of the thiophene or indazole moieties influence kinase inhibitory activity?

Modifications impact binding affinity and selectivity :

- Thiophene substitution : Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with kinase ATP pockets, as seen in VEGFR-2 inhibitors .

- Indazole positioning : 6-substituted indazoles improve solubility and metabolic stability, critical for overcoming resistance mutations (e.g., TRK kinase inhibitors) .

- Oxazole linker : Rigidity of the oxazole core optimizes spatial alignment with catalytic lysine residues in kinases, validated via molecular docking (e.g., GSK-3β studies) .

- SAR studies show that methyl or methoxy groups on aryl rings reduce off-target effects .

Basic: What analytical techniques are essential for characterizing structural heterogeneity in this compound?

- HPLC : Detect isomers (e.g., [(R)-23c] and [(S)-23c] at 20.38 and 21.40 min retention times) .

- NMR : Resolve overlapping signals using 2D experiments (e.g., HSQC for carbon-hydrogen correlations; δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular weight (e.g., ES-MS m/z 1267.7 [M+1]+) and fragmentation patterns .

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Address poor bioavailability using prodrug strategies (e.g., tert-butyl carbamate protection) .

- Metabolite identification : Use LC-MS/MS to detect rapid hepatic clearance or inactive metabolites .

- Tumor microenvironment factors : Test activity under hypoxic conditions or in co-cultures with stromal cells to mimic in vivo resistance .

- Dose optimization : Adjust regimens based on PK/PD modeling to maintain therapeutic thresholds .

Basic: What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

- Signal overlap : Aromatic protons (δ 7.0–8.5 ppm) may overlap; use DEPT-135 or COSY to assign multiplicities .

- Dynamic exchange : Amide proton shifts (δ 6.5–7.5 ppm) vary with solvent and temperature; record spectra at 298K in DMSO-d6 .

- Rotameric equilibria : Oxazole-linked carboxamides show slow rotation; analyze at high field (e.g., 600 MHz) to split peaks .

Advanced: What computational approaches predict binding modes with emerging drug-resistant kinase mutants?

- Molecular dynamics simulations : Model ATP-binding site flexibility (e.g., TRK G595R mutation) to design type II inhibitors .

- Free energy perturbation (FEP) : Quantify ΔΔG for mutations (e.g., ALK L1196M) and optimize substituent interactions .

- Deep learning : Train models on kinase mutation databases (e.g., COSMIC) to prioritize synthetically feasible analogs .

Basic: How can researchers validate the purity of intermediates during multi-step synthesis?

- TLC monitoring : Use UV-active spots and iodine staining for real-time tracking .

- Mid-step HPLC : Compare retention times with authentic standards (e.g., 14.99 min for intermediate 24b) .

- Elemental analysis : Confirm C/H/N ratios (e.g., C67H78Cl2N12O7S: calc. C 63.44%, H 6.20%, N 13.25%) .

Advanced: What strategies address low solubility in preclinical testing?

- Salt formation : Use trifluoroacetate or hydrochloride salts to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PEG-PLGA carriers for sustained release .

- Co-solvent systems : Test DMSO/PBS or cyclodextrin complexes for in vivo dosing .

Basic: How to troubleshoot low yields in the final coupling step?

- Activating agents : Replace EDC/HOBt with HATU or PyBOP for efficient amide bond formation .

- Temperature control : Maintain 0–5°C during carbodiimide coupling to suppress racemization .

- Stoichiometry : Use 1.2 equiv of indazole-6-amine to drive reaction completion .

Advanced: What mechanistic insights explain selective toxicity toward cancer stem cells (CSCs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.